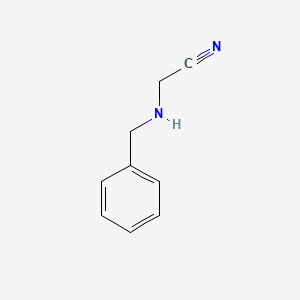

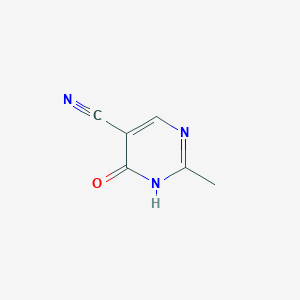

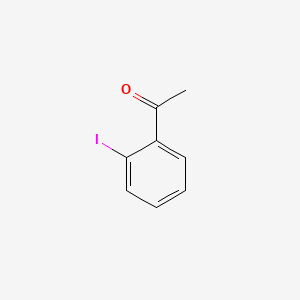

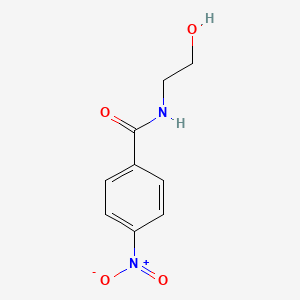

4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Descripción general

Descripción

The compound 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach is the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, which can lead to the formation of dihydrofuran and pyran carbonitriles with good yields . Another method involves the reaction of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles with acetamidine to produce 2-methylpyrimidin-4(3H)-ones and related compounds . Additionally, a one-pot, three-component reaction in the presence of a catalytic amount of cetyltrimethylammonium bromide in water has been used to synthesize 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the solid-state structure of various pyrimidine derivatives, revealing details such as hydrogen bonding and π-π stacking interactions . Spectroscopic techniques like IR, NMR, and UV-vis absorption and fluorescence spectroscopy have been used to study the structural features and optical properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often include Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization . The formation of certain pyrimidine derivatives has been investigated using labeled compounds, which helped elucidate the incorporation of nitrogen and carbon atoms into specific positions of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their absorption and fluorescence characteristics, have been studied in various solvents. These studies have shown that solvent effects can significantly influence the emission spectra of these compounds . Additionally, the absorption spectra of these compounds have been recorded in different solvents, temperatures, and pH values, providing insights into their protonation constants and solvatochromic effects .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Triazolo and Cyanoamino Pyrimidines : 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is used in the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles through a three-component condensation process. This synthesis demonstrates its utility in creating complex chemical structures (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Formation of Furo[2,3-d]pyrimidines : It serves as a starting material in the synthesis of Furo[2,3-d]pyrimidines and Pyrimido[4,5:4,5]furo(2,3-d)pyrimidines. These compounds are achieved through various chemical reactions including alkylation and ring closure (Moneam, Geies, El-Naggar, & Mousa, 2004).

Development of Scalable Syntheses : This compound is instrumental in developing scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1. This showcases its importance in large-scale industrial applications (Zhao, Ma, & Chen, 2012).

Biomedical Applications

Antibacterial Properties : Certain derivatives of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, such as pyrazolo[3,4-d]pyrimidine derivatives, have been studied for their antibacterial properties. This highlights its potential in medicinal chemistry and drug development (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Estrogen Receptor Binding Affinity : Compounds synthesized from 4-Hydroxy-2-methylpyrimidine-5-carbonitrile have been evaluated for their binding affinity to estrogen receptors. This suggests its relevance in studies related to hormonal therapies and breast cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

4-Hydroxy-2-methylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and potentially halt the growth and proliferation of cancer cells.

Result of Action

The inhibition of EGFR by 4-Hydroxy-2-methylpyrimidine-5-carbonitrile can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease.

Propiedades

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPKYRXUBCRKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

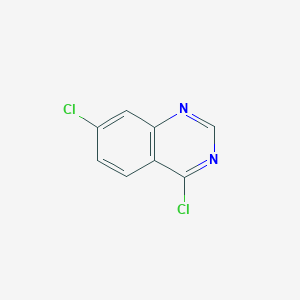

CC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294229 | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

CAS RN |

27058-54-4 | |

| Record name | 27058-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)

![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)